molecular formula C24H21FN4O3S B2957657 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide CAS No. 1046467-51-9

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide

Numéro de catalogue: B2957657
Numéro CAS: 1046467-51-9
Poids moléculaire: 464.52
Clé InChI: QAJCBLVXZMVNLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodiazole and phenyl groups are aromatic and planar, while the pyrrolidine ring is a non-aromatic cyclic structure. The carboxamide and sulfonyl groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodiazole could potentially be modified through electrophilic aromatic substitution, while the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .

Applications De Recherche Scientifique

Synthesis and Microbial Studies

Research into compounds with a similar chemical structure has led to the synthesis of new pyridine derivatives that have been tested for their antibacterial and antifungal activities. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles and evaluated their microbial activities, revealing significant antibacterial and antifungal properties Patel & Agravat, 2007.

Optimization of Benzimidazole Carboxamide Inhibitors

In the realm of cancer research and therapy, optimization of phenyl-substituted benzimidazole carboxamide inhibitors has been conducted. Penning et al. (2010) developed a series of inhibitors targeting the PARP enzyme, showcasing a compound with excellent potency and efficacy. This research underscores the potential of structurally related compounds in the treatment of various cancers Penning et al., 2010.

Mycobacterium tuberculosis GyrB Inhibitors

The search for effective treatments against Mycobacterium tuberculosis led to the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as GyrB inhibitors. A study by Jeankumar et al. (2013) identified promising compounds with significant activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, highlighting the therapeutic potential of such compounds in tackling tuberculosis Jeankumar et al., 2013.

Synthesis and Antimicrobial Studies

Further exploration into the synthesis of new pyridine derivatives by Patel and Agravat (2009) revealed compounds with considerable antibacterial activity. This research contributes to the ongoing development of new antimicrobial agents, addressing the need for novel treatments in the face of rising antibiotic resistance Patel & Agravat, 2009.

Orientations Futures

Given the interesting structure of this compound, it could be a subject of future research. Potential areas of study could include its synthesis and characterization, investigation of its physical and chemical properties, and screening for biological activity .

Propriétés

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c25-17-10-12-19(13-11-17)33(31,32)29-14-4-9-22(29)24(30)26-18-6-3-5-16(15-18)23-27-20-7-1-2-8-21(20)28-23/h1-3,5-8,10-13,15,22H,4,9,14H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJCBLVXZMVNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.